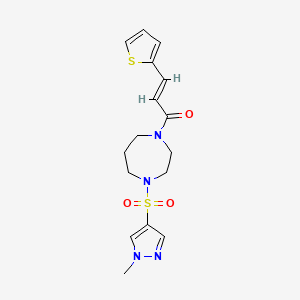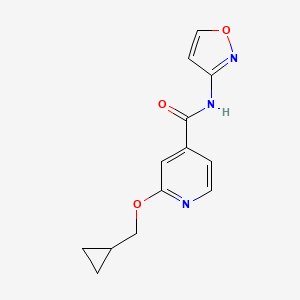
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethoxy group, an isoxazolyl group, and an isonicotinamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazolyl intermediate One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazolyl group is known to interact with enzymes and receptors, modulating their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and stability, while the isonicotinamide moiety can contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives: These compounds share the isoxazolyl group and have been studied for their analgesic and anti-inflammatory activities.
2-isoxazol-3-yl-acetamide analogues: These compounds have shown significant anti-HIV activity and are being explored as potential therapeutic agents.
Uniqueness
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(15-11-4-6-19-16-11)10-3-5-14-12(7-10)18-8-9-1-2-9/h3-7,9H,1-2,8H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAJHXFHBFRKCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
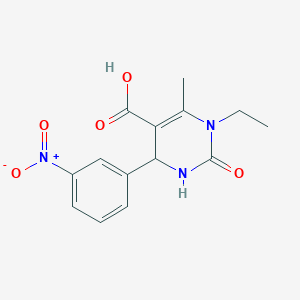

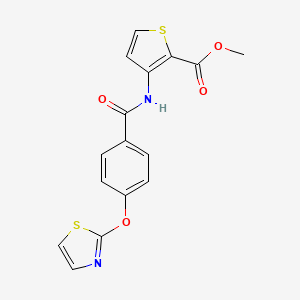
![4-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2417440.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)
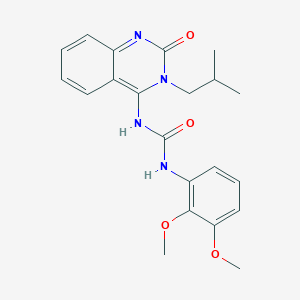
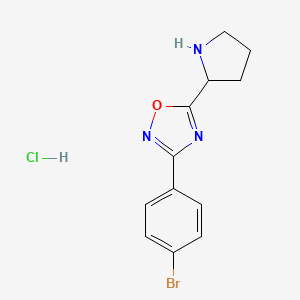
![2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2417446.png)

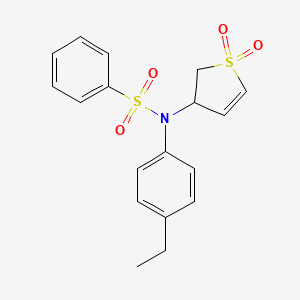

![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)

